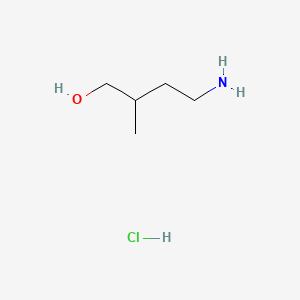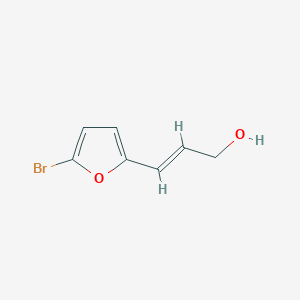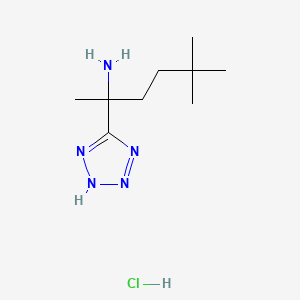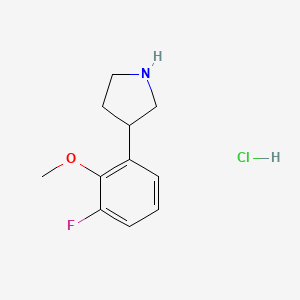
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
The synthesis of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the fluorine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the fluorine or trifluoromethyl groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans can be compared with other similar compounds, such as:
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical properties and applications.
rac-(3R,4S)-3-chloro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans: The presence of a chlorine atom instead of fluorine results in different reactivity and potential uses. The uniqueness of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans lies in its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H8ClF4N |
|---|---|
Peso molecular |
193.57 g/mol |
Nombre IUPAC |
(3S,4R)-3-fluoro-4-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4-2-10-1-3(4)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m1./s1 |
Clave InChI |
KHFRGVLNGZQOSZ-VKKIDBQXSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)F)C(F)(F)F.Cl |
SMILES canónico |
C1C(C(CN1)F)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)


![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)


![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)


